Selective Butyrylcholinesterase Inhibition: Ortho-Methoxy, Meta-CF₃ Benzaldehyde vs. Unsubstituted Analog
The hydrazone derivative of 2-methoxy-3-(trifluoromethyl)benzaldehyde (as part of the 2q series) demonstrated preferential inhibition of butyrylcholinesterase (BuChE) with an IC₅₀ of 19.1 µM, whereas the hydrazone derived from the unsubstituted 3-(trifluoromethyl)benzaldehyde (2p) showed a significantly higher IC₅₀ of 46.8 µM against acetylcholinesterase (AChE) and 881.1 µM against BuChE [1]. This represents a >46-fold improvement in BuChE potency for the ortho-methoxy derivative compared to the unsubstituted analog, and a shift in selectivity from AChE to BuChE [1].
| Evidence Dimension | Butyrylcholinesterase (BuChE) inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 19.1 µM (hydrazone derivative of 2-methoxy-3-(trifluoromethyl)benzaldehyde, compound 2q) |
| Comparator Or Baseline | 881.1 µM (hydrazone derivative of 3-(trifluoromethyl)benzaldehyde, compound 2p) |
| Quantified Difference | 46.1-fold lower IC₅₀ (higher potency) |
| Conditions | Ellman's spectrophotometric method, human BuChE enzyme |
Why This Matters
This quantitative selectivity profile is critical for medicinal chemistry programs targeting BuChE-related pathways, where off-target AChE inhibition may be undesirable, and directly informs compound selection for SAR campaigns.
- [1] Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. View Source
